2-Methyl-1-phenylpropene

概要

説明

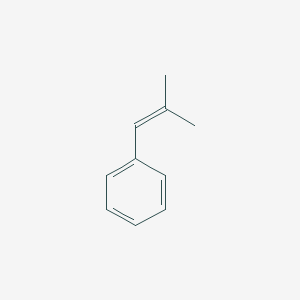

2-Methyl-1-phenylpropene (CAS 768-49-0), also known as β,β-dimethylstyrene or isobutenylbenzene, is an organic compound with the molecular formula C₁₀H₁₂ and a molecular weight of 132.2 g/mol . Structurally, it consists of a phenyl group attached to a propene backbone with a methyl substituent at the β-position (Figure 1). Key physical properties include:

- Density: 0.901 g/mL at 25°C

- Boiling Point: 187–188°C

- Melting Point: −50 to −48°C

- Flash Point: 138°F (59°C) .

The compound is utilized as an intermediate in pharmaceuticals, custom synthesis, and chemical manufacturing . It has been identified in environmental contexts, such as volatile organic compound (VOC) emissions from spruce bark beetles (Ips typographus), where it constitutes 6% of the blend in August .

作用機序

生物活性

2-Methyl-1-phenylpropene, also known as 2-phenylpropene, is an organic compound belonging to the class of phenylpropenes. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects and toxicological implications. This article examines the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and associated case studies.

This compound is characterized by its alkene structure, featuring a phenyl group attached to a propene backbone. Its molecular formula is , and it exhibits a double bond between the first and second carbon atoms of the propene moiety. The compound's structural formula can be represented as follows:

Metabolism and Toxicokinetics

Metabolic Pathways:

Research indicates that this compound undergoes metabolic transformation primarily in the liver. Studies have shown that it can be converted into various metabolites, including 2-hydroxy-2-phenylpropionic acid and 2-phenylpropanediol. These transformations are facilitated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological effects .

Toxicokinetics:

In animal studies, exposure to this compound has been associated with changes in organ weights, particularly increases in liver weight and decreases in spleen weight . Additionally, subchronic inhalation studies revealed no significant mortality or major clinical signs of toxicity; however, slight decreases in body weight were observed at higher exposure levels .

Biological Activity

Antiproliferative Effects:

Recent studies have explored the antiproliferative activity of related compounds in cancer cell lines. For example, derivatives of phenylpropenes have shown significant inhibition of cell growth in breast cancer models (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 33 nM . These findings suggest that compounds structurally related to this compound may possess similar antitumor properties.

Neurotoxicity:

In vitro studies have indicated that exposure to this compound can lead to alterations in neurotransmitter levels and enzyme activities in various organs of rats . This neurotoxic potential raises concerns regarding occupational exposure limits and necessitates further investigation into its effects on human health.

Case Studies

Occupational Exposure:

Two documented cases of urticaria (hives) were reported among workers exposed to this compound. Symptoms included severe itching and skin reactions, suggesting a potential allergic response linked to this compound .

Skin Irritation Studies:

Experimental applications of undiluted this compound on rabbit skin resulted in varying degrees of irritation, with significant erythema and edema observed after multiple applications . These findings highlight the compound's potential irritant properties.

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Metabolism | Liver metabolism; formation of reactive metabolites |

| Toxicity | Changes in organ weights; slight body weight loss |

| Antiproliferative Activity | IC50 values for related compounds: 10–33 nM |

| Case Reports | Allergic reactions reported; skin irritation noted |

科学的研究の応用

Organic Synthesis

Monomer for Polymer Production

2-Methyl-1-phenylpropene is primarily utilized as a monomer in the production of various polymers and resins. Its structure allows it to participate in polymerization reactions, leading to the formation of materials with desirable properties for applications in plastics and coatings .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing several derivatives, such as:

- 2-bromo-2-methyl-1-phenylpropan-1-ol

- 1-bromo-2-methyl-1-phenylpropan-2-ol

These derivatives are significant in further chemical transformations and applications in pharmaceuticals .

Biochemical Applications

Flavoring Agent

In the food industry, this compound is recognized for its use as a flavoring agent. Its pleasant aroma contributes to the sensory profile of various food products, making it valuable in flavor formulation .

Bioproduction Studies

Recent research has highlighted the potential of microbial biosynthesis pathways involving this compound. Studies have focused on extending these pathways to enhance the production of methylated phenylpropenes and isoeugenol, which are important for their aromatic properties and potential therapeutic benefits .

Material Science

Thermodynamic Properties

The thermodynamic properties of this compound have been extensively studied. Data such as boiling point (189 °C) and flash point (59 °C) are critical for understanding its behavior in various applications, including safety assessments during handling and storage .

Case Study 1: Polymerization Reactions

A study demonstrated that this compound could be polymerized using radical initiators to produce high-performance polymers with enhanced thermal stability and mechanical strength. The resulting polymers showed promise for use in automotive and aerospace applications due to their lightweight and durable nature.

Case Study 2: Flavoring Agent Efficacy

Research conducted on the efficacy of this compound as a flavoring agent indicated that it significantly enhances the sensory attributes of baked goods when used at low concentrations. Sensory analysis revealed that products containing this compound were preferred over those without it.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C10H12 |

| Boiling Point | 189 °C |

| Flash Point | 59 °C |

| Solubility | Insoluble in water |

| Density | Approx. 0.85 g/cm³ |

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Monomer for polymers |

| Biochemical Applications | Flavoring agent |

| Material Science | Thermodynamic property studies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1-phenylpropene, and what experimental conditions optimize yield?

Methodological Answer : The compound is commonly synthesized via Friedel-Crafts alkylation of benzene with 2-methylpropene derivatives. A typical protocol involves reacting 2-methylallyl chloride with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternative routes include dehydrohalogenation of 2-methyl-1-phenylpropanol using concentrated sulfuric acid or P₂O₅. Key parameters include temperature control (0–25°C for exothermic reactions) and inert atmosphere to prevent polymerization. Yields exceeding 70% are reported with rigorous exclusion of moisture .

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm its structure?

Methodological Answer :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, multiplet), allylic methyl groups (δ 1.8 ppm, singlet), and vinylic protons (δ 5.1–5.3 ppm, doublet of doublets).

- ¹³C NMR : Distinct signals for the quaternary vinylic carbon (δ 120–125 ppm) and aromatic carbons (δ 125–140 ppm).

- GC-MS : Molecular ion peak at m/z 132 (C₁₀H₁₂⁺) and fragment ions at m/z 117 (loss of CH₃). Cross-validation with IR spectroscopy (C=C stretch at ~1650 cm⁻¹) ensures structural confirmation. Purity is assessed via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation or polymerization.

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄) due to flammability risks (flash point: 138°F/59°C).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Emergency eye exposure requires 15-minute flushing with water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across different solvents?

Methodological Answer : Solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) arise from differences in polarity and hydrogen bonding. To standardize

- Use deuterated chloroform (CDCl₃) as a reference solvent.

- Perform COSY and HSQC experiments to assign overlapping peaks.

- Compare experimental results with DFT-calculated NMR shifts (e.g., using Gaussian or ORCA software) to validate assignments. Discrepancies in allylic proton shifts often stem from conformational flexibility .

Q. What mechanistic insights explain the regioselectivity of electrophilic addition reactions involving this compound?

Methodological Answer : The Hammett substituent constants and frontier molecular orbital (FMO) theory predict regioselectivity. For example:

- Hydrohalogenation : Protonation occurs at the less substituted alkene carbon (anti-Markovnikov) due to stabilization by the phenyl group’s +M effect.

- Epoxidation : mCPBA preferentially attacks the electron-rich vinylic position adjacent to the methyl group. Kinetic studies (e.g., deuterium isotope effects) and Hammett plots quantify substituent effects on reaction rates .

Q. How can computational chemistry guide the design of this compound derivatives for material science applications?

Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO-LUMO gaps) and reactivity.

- MD Simulations : Model polymerization behavior (e.g., with GROMACS) to assess thermostability and mechanical properties.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with glass transition temperatures (Tg) in derived polymers .

類似化合物との比較

Structural and Functional Analogues

Table 1: Comparison of Key Properties

Key Differences:

α-Methylstyrene (CAS 98-83-9) :

- Lacks the β-methyl group, leading to reduced steric hindrance.

- Primarily used in polymer production (e.g., resins, adhesives) rather than biological applications .

Phenyl-2-nitropropene (CAS 705-60-2) :

- Contains a nitro group, enhancing electrophilicity and reactivity.

- Functions as a synthetic precursor in illicit drug manufacturing, contrasting with this compound’s pharmaceutical applications .

Dipentene (CAS 138-86-3): A cyclic monoterpene with anti-inflammatory properties. Binds insect odorant-binding proteins (OBPs) but with distinct residues (e.g., Leu8, Val12) compared to this compound .

Binding Affinity and Molecular Interactions

Table 2: Ligand Binding to PyasOBP2 (Insect Odorant-Binding Protein)

| Ligand | Binding Affinity (K, μM) | Key Residues Involved | Interaction Types |

|---|---|---|---|

| This compound | 3.02–5.99 | Phe114, Met105, Asn112, Trp113 | Hydrophobic, van der Waals |

| Dipentene | 3.02–5.99 | Ile77, Leu78, Ala81, Gln70 | Hydrophobic, van der Waals |

| Ethyl butyrate | 3.02–5.99 | Phe114, Met105 | Hydrogen bonds, hydrophobic |

Mechanistic Insights :

- This compound relies on Phe114 and Met105 for hydrophobic interactions, while Asn112 and Trp113 mediate van der Waals forces .

- In contrast, dipentene interacts with Ile77 and Leu78 , highlighting structural adaptability in ligand binding .

- Ethyl butyrate, an ester, forms hydrogen bonds with Phe114, a feature absent in this compound due to its nonpolar structure .

準備方法

Friedel-Crafts Alkylation of Aromatic Substrates

Catalyst Systems and Reaction Optimization

Patent CN101823958A discloses a Friedel-Crafts approach using methallyl chloride and benzene catalyzed by FeCl3/AlCl3 mixtures . The mixed Lewis acid system (molar ratio 1:1) suppresses side reactions such as polymerization, achieving 70–78% yield. Critical parameters include:

-

Solvent selection : Dichloromethane enhances electrophilicity of the methallyl cation compared to THF or nitrobenzene .

-

Temperature : Reactions conducted at -5°C to 0°C minimize oligomerization of the propene product.

-

Catalyst loading : 15 mol% FeCl3/10 mol% AlCl3 balances activity and cost .

Mechanistic Pathway and Byproduct Formation

The reaction proceeds via generation of a methallyl carbocation, which undergoes electrophilic substitution on benzene. Competing pathways include:

-

Dialkylation : Mitigated by using excess benzene (5:1 molar ratio) .

-

Carbocation rearrangements : Controlled by low-temperature operation (-10°C to 10°C).

GC-MS analysis confirms 2-methyl-1-phenylpropene as the major product (75% selectivity), with <5% toluene-derived byproducts .

Dehydrohalogenation of 1-Chloro-2-methyl-2-phenylpropane

Synthesis of the Chloroalkane Precursor

1-Chloro-2-methyl-2-phenylpropane, as described in Fisher Scientific’s safety data (CAS 515-40-2), is synthesized via radical chlorination of 2-methyl-2-phenylpropane using Cl2 under UV light . The reaction exhibits regioselectivity for tertiary C-H bonds, yielding 85–90% chloroalkane at 25–40°C .

Base-Mediated Elimination

Treatment with potassium tert-butoxide (2 equiv) in DMF at 80°C induces elimination, forming this compound via an E2 mechanism. Key considerations:

-

Base strength : Strong bases (e.g., t-BuOK) favor anti-periplanar hydrogen abstraction, enhancing Zaitsev selectivity .

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state, improving rates.

Yields of 70–80% are typical, with residual chloroalkane (<5%) removed via fractional distillation .

Comparative Analysis of Preparation Methods

The table below evaluates the three primary synthetic routes:

Key Findings :

-

Alcohol Dehydration is the most cost-effective and scalable method, leveraging established Grignard infrastructure.

-

Friedel-Crafts Alkylation offers higher regioselectivity but requires stringent temperature control.

-

Dehydrohalogenation incurs higher costs due to chloroalkane synthesis and base consumption.

Industrial Applications and Process Recommendations

This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and fragrances. For large-scale production (>1,000 tons/year), alcohol dehydration is recommended due to:

-

Integration potential : Existing Grignard reactors can be retrofitted for dehydration.

-

Waste minimization : Mg salts from hydrolysis are recyclable into magnesium oxide .

For specialty chemical synthesis (e.g., chiral intermediates), Friedel-Crafts methods provide superior stereochemical outcomes when paired with asymmetric catalysts .

特性

IUPAC Name |

2-methylprop-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOVVHWKPVSLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061111 | |

| Record name | (2-Methyl-1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-49-0 | |

| Record name | (2-Methyl-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Methyl-1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7OYT372M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。